N-(1,3-benzodioxol-5-ylmethyl)urea
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(12)11-4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXQGGUSJKXTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984183 | |
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65609-28-1 | |
| Record name | NSC121312 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 1,3 Benzodioxol 5 Ylmethyl Urea
Established Synthetic Routes for N-(1,3-benzodioxol-5-ylmethyl)urea and its Precursors
The synthesis of this compound and its essential precursors, such as those containing the 1,3-benzodioxole (B145889) moiety, can be achieved through several strategic chemical reactions. These methods range from direct coupling to form the urea (B33335) linkage to multi-step sequences involving amination and rearrangement.
Coupling Reactions for Urea Bond Formation
The formation of the urea moiety in this compound is typically achieved through standard coupling reactions that form a carbon-nitrogen bond. A primary and direct method involves the reaction of an amine with an isocyanate. commonorganicchemistry.com In this specific case, 1,3-benzodioxol-5-ylmethanamine (also known as piperonylamine) serves as the amine precursor.
Another common strategy for urea synthesis is the reaction of amines with carbamates, such as phenyl carbamates or more reactive isopropenyl carbamates. commonorganicchemistry.com Phosgene-related reagents, like the solid and easier-to-handle triphosgene (B27547) or carbonyldiimidazole (CDI), can also be used to couple the amine precursor to form the urea. commonorganicchemistry.com Furthermore, the reaction can proceed by treating the amine with urea itself, which can act as a source for the ureido group through a transamidation reaction, often mediated by the in situ generation of isocyanic acid at elevated temperatures. nih.gov
A general scheme for the synthesis of unsymmetrical ureas involves the reaction of (thio)isocyanates with amines. This reaction can be performed efficiently in water, which offers a sustainable and chemoselective approach to synthesizing these compounds. organic-chemistry.org
Table 1: Common Reagents for Urea Bond Formation
| Reagent Type | Specific Example | Key Features |
|---|---|---|
| Isocyanate | Phenyl isocyanate | Direct reaction with amine, no base required. commonorganicchemistry.com |
| Carbamate | Isopropenyl carbamate | Irreversible reaction, useful for driving completion. commonorganicchemistry.com |
| Phosgene (B1210022) Substitute | Triphosgene, CDI | Easier to handle than phosgene gas; order of addition can be critical. commonorganicchemistry.com |
Amination, Rearrangement, and Substitution Strategies
The synthesis of the key precursor, 1,3-benzodioxol-5-ylmethanamine, and related benzodioxole derivatives often involves strategic amination, rearrangement, and substitution reactions.
Substitution and Amination: A versatile method for introducing the required aminomethyl group onto the benzodioxole ring starts with a precursor like (6-bromobenzo[d] mdpi.comresearchgate.netdioxol-5-yl)methanol. researchgate.networldresearchersassociations.com This starting material can undergo an Appel reaction to convert the alcohol to a bromide, followed by nucleophilic substitution with sodium azide (B81097) (NaN₃) to yield an azidomethyl derivative. researchgate.networldresearchersassociations.com The subsequent reduction of the azide provides the desired primary amine.
Rearrangement Reactions: Rearrangement reactions offer alternative pathways to isocyanate intermediates, which can then be trapped by ammonia (B1221849) or an amine to form ureas. The Curtius rearrangement, for instance, converts a carboxylic acid into an isocyanate via an acyl azide intermediate. commonorganicchemistry.comnih.gov This method is applicable if starting from a derivative of 3,4-(methylenedioxy)phenylacetic acid. nih.gov Similarly, the Hofmann rearrangement can generate the isocyanate intermediate directly from a primary amide. organic-chemistry.org
Table 2: Synthetic Strategies for Benzodioxole Precursors
| Strategy | Starting Material Example | Key Transformation | Resulting Intermediate/Product |
|---|---|---|---|
| Nucleophilic Substitution | (6-bromobenzo[d] mdpi.comresearchgate.netdioxol-5-yl)methanol | Alcohol to bromide, then substitution with NaN₃ | 5-(azidomethyl)-6-bromobenzo[d] mdpi.comresearchgate.netdioxole researchgate.networldresearchersassociations.com |
| Curtius Rearrangement | 1,3-benzodioxole-5-carboxylic acid derivative | Carboxylic acid → Acyl azide → Isocyanate | 5-isocyanato-1,3-benzodioxole commonorganicchemistry.comnih.gov |
Biocatalytic Approaches to Benzodioxole Derivatives
While specific biocatalytic routes to this compound are not extensively documented, biocatalysis plays a role in the synthesis of key benzodioxole precursors. The 1,3-benzodioxole moiety is found in numerous natural products, suggesting the existence of enzymatic pathways for its formation and modification. Research into the metabolism of compounds like stiripentol, which contains the 1,3-benzodioxole ring, highlights the interaction of this structure with biological systems, particularly enzymes. mdpi.comnih.gov The development of engineered enzymes or microbial systems could provide greener synthetic routes to valuable benzodioxole intermediates like piperonal (B3395001) or piperonyl alcohol from catechols or other bio-based feedstocks.
Chemical Reactions and Reactivity Profiles of this compound Derivatives
The reactivity of this compound is largely dictated by the constituent functional groups: the urea, the benzylamine (B48309) linkage, and the 1,3-benzodioxole ring system.
Oxidation Pathways
The most significant oxidation pathway for 1,3-benzodioxole derivatives involves the methylene (B1212753) bridge of the dioxole ring. mdpi.com This group is known to be a substrate for cytochrome P450 (CYP450) enzymes. nih.gov The oxidation mechanism is believed to proceed via hydrogen abstraction from the methylene carbon, leading to a radical intermediate. This can then lead to the cleavage of the methylenedioxy ring, forming a catechol derivative. This metabolic conversion is a key aspect of the biological activity profile of many methylenedioxyphenyl (MDP) compounds. mdpi.comnih.gov This reactivity makes the 1,3-benzodioxole moiety a mechanism-based inhibitor of various CYP450 isozymes. nih.gov
Reduction Pathways
The urea functional group is generally stable towards common reducing agents. The aromatic benzodioxole ring can be reduced under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, which would saturate the benzene (B151609) ring. More specific to the benzodioxole structure is the potential for hydrogenolysis of the benzylic C-O bonds of the methylenedioxy bridge under certain catalytic reduction conditions, which would also lead to the opening of the dioxole ring to form a catechol. However, these reactions require forcing conditions and are not typically observed under standard laboratory reductions.
Substitution Reactions
Substitution reactions on the this compound molecule primarily target the nitrogen atoms of the urea moiety. The hydrogen atoms on the urea nitrogens can be substituted with various alkyl or acyl groups through nucleophilic substitution reactions. This typically involves the deprotonation of the urea nitrogen by a suitable base to form a more nucleophilic anion, which then reacts with an electrophile.
A common and effective method for N-alkylation involves the use of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The base abstracts a proton from one of the urea nitrogens, creating a sodium salt of the urea derivative. This anion then acts as a nucleophile, attacking an alkyl halide (e.g., an alkyl bromide) to form the N-alkylated product. The regioselectivity of this reaction (i.e., which nitrogen gets alkylated) can be influenced by steric and electronic factors of both the urea derivative and the alkylating agent. This methodology has been successfully applied to the N-alkylation of similar nitrogen-containing heterocyclic scaffolds, such as indazoles, highlighting its utility in generating substituted derivatives. beilstein-journals.orgbeilstein-journals.org While the primary amino group of the urea is generally less hindered and more likely to react, the reaction can potentially yield a mixture of N-1 and N-3 substituted products.
The general scheme for this reaction is as follows:
Deprotonation: this compound is treated with a base (e.g., NaH) in THF.
Nucleophilic Attack: The resulting anion is reacted with an electrophile (e.g., R-X, where R is an alkyl group and X is a halide).
This approach allows for the introduction of a wide variety of alkyl chains onto the urea core, thereby modifying the lipophilicity and steric profile of the parent molecule.
Derivatization Strategies for this compound
Derivatization of this compound is a key strategy for exploring its chemical space. This involves modifying its structure to introduce new functional groups or to synthesize more complex hybrid molecules. These strategies typically utilize the reactivity of the precursor amines or isocyanates that form the urea linkage.
The core structure of this compound can be systematically altered by introducing various functional groups, leading to a library of analogues. These modifications are generally achieved by synthesizing the urea derivative from a modified precursor rather than by direct substitution on the parent urea. The primary synthetic route involves the reaction of piperonylamine (B131076) (1,3-benzodioxol-5-ylmethanamine) or its derivatives with an appropriate isocyanate or a synthetic equivalent.
By selecting different isocyanates, a wide array of substituents can be introduced at the N'-position of the urea. For instance, reaction with allyl isocyanate yields N-allyl-N'-(1,3-benzodioxol-5-yl)urea, introducing an unsaturated alkyl group. sigmaaldrich.com Similarly, using aryl isocyanates like 3-chlorophenyl isocyanate results in derivatives with substituted aromatic rings, such as N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea. uni.lu The introduction of a halogenated phenyl group can significantly alter the electronic properties and potential intermolecular interactions of the molecule.
Another approach involves modifying the amine precursor. For example, using a different substituted benzodioxole amine in the reaction with urea-forming reagents can introduce substituents onto the benzodioxole ring itself.
The table below showcases examples of derivatives created through these structural modification strategies.
| Derivative Name | Introduced Substituent/Group | Reference |
| N-allyl-N'-(1,3-benzodioxol-5-yl)urea | Allyl group | sigmaaldrich.com |
| N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea | 3-Chlorophenyl group | uni.lu |
| 1-(1,3-Benzodioxol-5-yl)-3-(2-bromoethyl)urea | 2-Bromoethyl group | nih.gov |
| N-(1,3-benzodioxol-5-ylmethyl)-N-(methylphenyl)urea | Methylphenyl group | nih.gov |
| {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea | Thiourea (B124793) group (structural isomer) | rsc.orgresearchgate.netnih.gov |
Interactive Data Table: Click on headers to sort.
The synthesis of hybrid molecules that combine the this compound scaffold with other complex chemical moieties is an advanced derivatization strategy. This approach aims to create multifunctional molecules by linking the benzodioxole-urea core to other pharmacophores or functional systems. The synthesis of these hybrids often involves multi-step reaction sequences.
A key method for creating such hybrids is the reaction of piperonylamine or piperonyl isocyanate with a complementary partner that already contains the second moiety of interest. For example, complex urea derivatives can be formed by reacting an amine with a custom-synthesized, functionalized isocyanate. evitachem.com
An illustrative example is the synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)urea. evitachem.com This complex hybrid links the benzodioxole moiety to a furan- and thiophene-containing side chain via the urea linkage. The synthesis would likely involve the reaction of piperonyl isocyanate with ({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl})methanamine, or the reaction of piperonylamine with 5-((furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl isocyanate. Such hybrid structures significantly expand the chemical diversity and structural complexity of the benzodioxole-urea class.
Another strategy involves creating hybrids with other heterocyclic systems known for their biological relevance, such as benzothiazoles or quinazolines. For instance, N-(5-Chloro-1,3-benzodioxol-4-yl) moieties have been incorporated into complex quinazoline (B50416) structures. nih.gov While not a direct urea hybrid, this demonstrates the utility of the substituted benzodioxole ring as a building block in complex molecule synthesis. Similarly, benzothiazole (B30560) urea derivatives have been synthesized, showcasing a general strategy where the urea linker connects two distinct heterocyclic systems. mdpi.com
The table below lists examples of complex hybrid structures incorporating the benzodioxole-urea theme.
| Hybrid Compound Structure | Linked Moiety | Reference |
| 1-(2H-1,3-benzodioxol-5-yl)-3-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)urea | Furan-thiophene conjugate | evitachem.com |
| Podophyllotoxin-urea hybrids | Podophyllotoxin | researchgate.net |
| Benzimidazole-urea hybrids | Benzimidazole (B57391) | bldpharm.com |
| Thiazolyl-urea derivatives | Thiazole | semanticscholar.org |
Interactive Data Table: Click on headers to sort.
Molecular Mechanisms of Action and Biological Activities of N 1,3 Benzodioxol 5 Ylmethyl Urea and Its Derivatives
Molecular Target Interactions of the N-(1,3-benzodioxol-5-ylmethyl)urea Core
The biological effects of compounds derived from the this compound core are predicated on their ability to interact with specific biological macromolecules. These interactions are governed by the three-dimensional structure of the molecule and the chemical properties of its constituent parts, including the benzodioxole ring, the urea (B33335) group, and various substituents.
Research into derivatives containing the benzodioxole and urea moieties has identified specific interactions with enzymes. For instance, certain urea derivatives have been shown to interact with cytokinin oxidase/dehydrogenase (CKX), an enzyme that degrades cytokinins. researchgate.net Molecular docking simulations for urea derivatives, such as 1,3-di(benzo[d]oxazol-5-yl)urea (5-BDPU), have been performed with the crystal structures of CKX from Zea mays (ZmCKX1) and Arabidopsis thaliana (AtCKX7) to predict their binding modes. researchgate.net The 1,3-benzodioxole (B145889) nucleus itself is recognized as a pharmacophore that can be identified by various receptors. researchgate.net In other related structures, such as benzothiazole (B30560) derivatives containing a urea moiety, compounds have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3K). mdpi.com This suggests that the urea scaffold can be a versatile component for targeting different enzyme families.
The binding of these compounds to their molecular targets is stabilized by a network of non-covalent interactions. gatech.edu The urea group is a potent hydrogen bond donor and acceptor. mdpi.com It can form strong hydrogen bonds, which are critical for the stability of protein-ligand complexes. mdpi.com In the context of enzyme inhibition, studies on CKX have revealed that urea derivatives participate in hydrogen bonding with key amino acid residues in the active site, such as a conserved aspartate residue (Asp162). researchgate.net
In addition to hydrogen bonding, π-π stacking is a crucial interaction for the aromatic benzodioxole ring system. arxiv.org Molecular docking studies have shown that derivatives like 1,3-di(benzo[d]oxazol-5-yl)urea (5-BDPU) can form π-π stacking interactions with the FAD isoalloxazine ring within the active site of the ZmCKX1 enzyme. researchgate.net Similarly, crystallographic analysis of a related thiourea (B124793) derivative, {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea, confirms that its supramolecular structure is influenced by both hydrogen bonding and π-π stacking interactions. researchgate.net The benzodioxole nucleus's ability to engage in these interactions contributes to its recognition by biological receptors. researchgate.net
The binding of this compound derivatives to a target protein can significantly alter its biological function. A primary example is the inhibition of enzyme activity. Studies have demonstrated that certain urea derivatives can inhibit cytokinin oxidase/dehydrogenase (CKX), thereby interfering with cytokinin degradation pathways. researchgate.net Similarly, N,N′-bis-(2,3-methylenedioxyphenyl)urea has been shown to inhibit CKX. researchgate.net Other classes of derivatives, such as those incorporating a benzothiazole ring with the urea structure, have been found to act as potent PI3K inhibitors, which in turn leads to antiproliferative activity against cancer cell lines. mdpi.com The ability to modulate protein activity through specific binding makes this class of compounds a subject of interest in drug discovery. nih.gov
Investigation of Antimicrobial Activities
The emergence of multi-drug-resistant (MDR) pathogens has driven research into novel antimicrobial agents. nih.gov The this compound scaffold and its derivatives have been explored for their potential antibacterial and antifungal properties.
A variety of new urea derivatives have been synthesized and evaluated for their in-vitro antibacterial activity against a panel of pathogenic bacteria. nih.gov The spectrum of activity has been tested against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus aureus. nih.gov While variable levels of interaction were noted, several of these urea derivatives displayed promising growth inhibition against Acinetobacter baumannii. nih.gov In contrast, some peptidyl derivatives containing the 1,3-benzodioxole system were found to actually promote the growth of certain organisms, including Bacillus subtilis. nih.gov
Table 1: Antibacterial Activity of Selected Aryl Urea Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Target Bacteria | Inhibition (%) | Reference |
|---|---|---|---|
| (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea | Acinetobacter baumannii | Good | nih.gov |
| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | Acinetobacter baumannii | Good | nih.gov |
| (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea | Acinetobacter baumannii | Good | nih.gov |
| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Acinetobacter baumannii | 94.5 | nih.gov |
Data sourced from a study on new urea derivatives as potential antimicrobial agents. nih.gov
The antifungal potential of urea derivatives has also been investigated. In vitro screening of newly synthesized urea compounds has been conducted against fungal strains such as Candida albicans and Cryptococcus neoformans. nih.gov Research has identified some N,N-disubstituted urea derivatives that exhibit moderate inhibition against Candida albicans. nih.gov Other studies on related heterocyclic structures, such as carbazole (B46965) derivatives, have also shown significant growth inhibition of fungi like C. albicans and Aspergillus flavus. mdpi.com The presence of moieties like triazole thiadiazine in conjunction with a naphthalene (B1677914) ring has also been reported to confer antifungal activity. umsha.ac.ir
Table 2: Antifungal Activity of Selected Urea Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Class | Target Fungi | Activity Level | Reference |
|---|---|---|---|
| N,N-disubstituted urea derivatives (piperazine ring) | Candida albicans | Moderate Inhibition | nih.gov |
| Novel urea derivatives | Cryptococcus neoformans | Identified as initial hit | nih.gov |
Data sourced from a study on new urea derivatives as potential antimicrobial agents. nih.gov
Exploration of Anticancer Activities
The 1,3-benzodioxole ring is a structural feature present in several compounds investigated for their anticancer potential. Derivatives of this compound have been explored for their ability to combat cancer through various mechanisms, including inducing cell death and halting proliferation.
Cytotoxic Effects on Cancer Cell Lines
Derivatives featuring the benzodioxole structure have demonstrated significant cytotoxic effects across a range of human cancer cell lines. A notable example is a derivative of amuvatinib (B1684542), N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, which was found to be particularly effective in killing tumor cells under glucose starvation conditions. mdpi.com This selective toxicity is a promising strategy for targeting the unique metabolic environment of solid tumors. mdpi.com
Similarly, other complex molecules containing the benzodioxole ring have been developed and shown to be potent cytotoxic agents. For instance, methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate, a compound with structural similarities, is highly cytotoxic in numerous cancer cell lines, including neuroblastoma and glioblastoma. nih.gov Its efficacy highlights the potential of targeting microtubules in cancer therapy. nih.gov Another derivative, N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, known as AZD0530 (Saracatinib), also exhibits potent anticancer properties. nih.gov
The table below summarizes the cytotoxic activity of a representative benzodioxole derivative.
| Compound Name | Cancer Cell Line | Activity | Reference |
| N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide | Tumor cells | Selectively toxic under glucose starvation | mdpi.com |
Inhibition of Cancer Cell Proliferation
Beyond direct cytotoxicity, derivatives of this compound are implicated in the inhibition of cancer cell proliferation. The mechanism often involves interfering with essential cellular processes required for cell division. Microtubules, which are critical for cell proliferation, are a key target for some anticancer drugs. nih.gov Agents that disrupt microtubule polymerization can effectively halt the cell cycle and prevent the growth of tumors. nih.gov
The derivative AZD0530 is a potent inhibitor of tumor growth. nih.gov It has been shown to significantly increase survival in preclinical models of aggressive human pancreatic cancer. nih.gov Aromatic urea-imidazole salt derivatives have also been developed and found to inhibit the proliferation of various cancer cell lines, with some compounds showing high efficacy against MCF-7 breast cancer cells. nih.gov
Specific Cellular and Molecular Targets in Oncology
The anticancer activity of this compound derivatives can be attributed to their interaction with specific molecular targets that are crucial for cancer progression.
c-Src and Abl Kinases: AZD0530 is a dual-specific inhibitor of the c-Src and Abl tyrosine kinases. nih.gov These kinases are nonreceptor tyrosine kinases that play critical roles in cancer cell signaling, progression, and survival. nih.gov By inhibiting these enzymes at low nanomolar concentrations, AZD0530 effectively disrupts these oncogenic pathways. nih.gov
Mitochondria: The amuvatinib derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, has been shown to target mitochondria. mdpi.com It inhibits the mitochondrial membrane potential, which is critical for cellular energy production and survival, especially in the glucose-deprived environment of a tumor. mdpi.com
ERK1/2 Signaling Pathway: Novel aromatic urea-imidazole salt derivatives have been found to directly target Extracellular signal-regulated kinases (ERK1/2). nih.gov The ERK pathway is a central signaling cascade that regulates cell proliferation and survival, and its dysregulation is common in many cancers. nih.gov By targeting ERK1/2, these compounds can induce apoptosis and autophagy-related cell death in cancer cells. nih.gov
Microtubules: As mentioned, microtubule-targeted agents are a successful class of anticancer drugs. nih.gov Compounds that bind to the colchicine (B1669291) domain of tubulin inhibit its polymerization, which not only stops cell division but can also inhibit angiogenesis. nih.gov
The table below details the molecular targets of various derivatives.
| Derivative Class | Molecular Target | Effect | Reference |
| Anilinoquinazolines (e.g., AZD0530) | c-Src and Abl kinases | Inhibition of kinase activity, tumor growth inhibition | nih.gov |
| Amuvatinib derivatives | Mitochondria | Inhibition of mitochondrial membrane potential | mdpi.com |
| Aromatic urea-imidazole salts | ERK1/2 | Induction of apoptosis and autophagy | nih.gov |
| Benzimidazole (B57391) carbamates | Microtubules | Inhibition of tubulin polymerization | nih.gov |
Anti-inflammatory and Other Pharmacological Potentials
Anti-inflammatory Modulations
Urea-containing compounds have emerged as promising candidates for anti-inflammatory therapies. One of the key mechanisms underlying this potential is the inhibition of the enzyme soluble epoxide hydrolase (sEH). nih.gov The sEH enzyme is involved in the metabolism of epoxy fatty acids, which have anti-inflammatory properties. By inhibiting sEH, urea derivatives can increase the levels of these beneficial signaling lipids, thereby reducing inflammation. nih.gov
X-ray structural studies have shown that the urea moiety in inhibitors can effectively mimic the transition state of the sEH-catalyzed reaction, forming strong hydrogen bonds with key amino acid residues (Asp333 and Tyr381) in the enzyme's active site. nih.gov This interaction accounts for their potent inhibitory activity. While specific studies on the anti-inflammatory effects of this compound are limited, the established role of the urea scaffold as an sEH inhibitor suggests a plausible mechanism for its potential anti-inflammatory action. nih.gov
Role in Receptor Agonism and Antagonism
The this compound scaffold and its derivatives have been investigated for their ability to interact with various receptors, demonstrating both antagonistic and modulatory activities. These interactions are crucial for their potential therapeutic effects.
Notably, derivatives of 1,3-benzodioxole have been identified as antagonists of P2X receptors, which are ligand-gated ion channels activated by ATP. nih.gov A study on 1,3-benzodioxole N-carbamothioyl carboxamide derivatives revealed their potent and selective antagonistic activity against human P2X4 (h-P2X4R) and P2X7 (h-P2X7R) receptors. nih.gov These receptors are implicated in various pathological conditions, including chronic pain and inflammatory diseases. nih.gov
Another derivative, 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine (B6355638) (1-BCP), has been shown to be a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. bohrium.com This modulation enhances the receptor's function, which is significant for processes like memory formation. bohrium.com
While direct studies on this compound are limited, the activity of its derivatives suggests that the benzodioxole moiety is a key pharmacophore for receptor interaction. The urea functional group also plays a critical role by forming hydrogen bonds with amino acid residues in the target proteins.
Table 1: Receptor Activity of this compound Derivatives
| Derivative | Receptor Target | Activity | Reference |
|---|---|---|---|
| 1,3-Benzodioxole N-carbamothioyl carboxamide derivatives | P2X4 and P2X7 receptors | Antagonist | nih.gov |
Broader Biological Pathway Influences
The influence of this compound and its derivatives extends to broader biological pathways, with significant implications for conditions such as cancer, diabetes, and neurological disorders.
Anticancer Activity
Derivatives of 1,3-benzodioxole have demonstrated notable anticancer properties. For instance, a series of 1,3-benzodioxole derivatives were synthesized and evaluated for their in vitro antitumor activity against human tumor cell lines, with some compounds showing significant growth inhibitory effects. researchgate.net One specific derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, an amuvatinib derivative, was found to be effective in killing tumor cells under glucose starvation by inhibiting mitochondrial function. nih.gov Heterocyclic urea derivatives, in general, are recognized for their anticancer potential due to their ability to inhibit key enzymes in tumorigenesis like receptor tyrosine kinases (RTKs) and raf kinases. nih.gov
Anticonvulsant Activity
The urea scaffold is a common feature in several anticonvulsant drugs. youtube.com While direct evidence for this compound is not available, related urea derivatives have shown anticonvulsant properties. For example, various 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives have been synthesized and shown to possess significant anticonvulsant activity in animal models. nih.govnih.gov
Metabolic and Other Pathway Modulation
The benzodioxole nucleus is present in compounds that have been investigated for a range of biological effects, including antidiabetic properties. researchgate.net Some benzodioxole derivatives have been explored for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion, suggesting a potential role in managing blood sugar levels.
Furthermore, certain urea derivatives have been shown to inhibit cytokinin oxidase/dehydrogenase in plants, indicating an influence on hormone signaling pathways that could have broader implications in other biological systems.
The diverse biological activities of these derivatives underscore the therapeutic potential of the this compound chemical scaffold.
Table 2: Broader Biological Activities of this compound Derivatives
| Derivative/Class | Biological Pathway/Activity | Key Findings | Reference(s) |
|---|---|---|---|
| N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide | Anticancer (Mitochondrial Inhibition) | Induces cell death in glucose-starved tumor cells by inhibiting mitochondrial membrane potential. | nih.gov |
| 1,3-Benzodioxole derivatives | Anticancer | Exhibited in vitro growth inhibitory effects against human tumor cell lines. | researchgate.net |
| 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives | Anticonvulsant | Showed significant protection in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. | nih.govnih.gov |
| Heterocyclic urea derivatives | Anticancer (Enzyme Inhibition) | Inhibit receptor tyrosine kinases (RTKs) and raf kinases. | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design of N 1,3 Benzodioxol 5 Ylmethyl Urea Analogs
Systematic Structural Variations and Their Biological Impact
The exploration of a chemical scaffold's potential begins with systematic structural variations. By altering specific parts of the N-(1,3-benzodioxol-5-ylmethyl)urea molecule and observing the resulting changes in biological activity, a detailed SAR profile can be constructed.
Influence of Benzodioxole Ring Modifications
The 1,3-benzodioxole (B145889) ring is a common motif in a number of biologically active compounds. Its modification can significantly impact activity. For instance, in a study of 6-benzyl-1,3-benzodioxole derivatives, which share a similar core structure, an intact dioxole ring was found to be crucial for maximum antimitotic activity. The presence of a methoxy (B1213986) or ethoxy group at the 5-position of the benzodioxole ring also enhanced activity. Conversely, the addition of more methoxy groups on the benzyl (B1604629) substituent led to a significant decrease in antitubulin activity, highlighting the sensitive nature of substitution on this part of the molecule. nih.gov
In other research on benzodioxole derivatives, the introduction of halogen atoms to an associated phenyl ring was shown to influence inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov While not directly analogous to the urea-containing title compound, these findings underscore the importance of the substitution pattern on the aromatic portions of such molecules.
Impact of Urea (B33335) Moiety Substitutions
The urea moiety is a versatile functional group capable of forming multiple hydrogen bonds, a critical feature for many ligand-receptor interactions. Modifications to the urea group can therefore have a profound effect on biological activity.
In studies of various urea derivatives, the nature of the substituents on the urea nitrogen atoms is a key determinant of their biological effects. For example, in a series of benzimidazole (B57391) urea derivatives investigated as potential α-amylase and α-glucosidase inhibitors, the substitution pattern on the terminal nitrogen of the urea had a significant impact on inhibitory potential. mdpi.com
To illustrate the impact of such substitutions, the following interactive table summarizes the findings from a study on benzimidazole-urea analogs, demonstrating how different groups on the urea moiety affect enzyme inhibition.
| Compound | R Group on Urea | IC50 α-amylase (µM) | IC50 α-glucosidase (µM) |
|---|---|---|---|
| 3a | Phenyl | 40.7 ± 0.06 | 42.97 ± 0.19 |
| 3b | Naphthyl | 41.7 ± 0.06 | 45.97 ± 0.19 |
| 3c | 4-chlorophenyl | 18.65 ± 0.23 | 17.47 ± 0.03 |
| 3d | 4-fluorophenyl | 25.65 ± 0.03 | 27.47 ± 0.13 |
| 3e | 4-bromophenyl | 20.7 ± 0.06 | 21.97 ± 0.19 |
| 3f | 4-iodophenyl | 28.33 ± 0.02 | 29.01 ± 0.12 |
| 3g | 4-methylphenyl | 22.33 ± 0.12 | 23.01 ± 0.12 |
| 3h | Dicyclohexyl | 43.04 ± 0.02 | 44.99 ± 0.09 |
Data adapted from a study on benzimidazole-urea derivatives and is illustrative of the effects of urea substitution on biological activity. mdpi.com
As the table demonstrates, the introduction of electron-withdrawing groups (e.g., halogens) or small alkyl groups on the phenyl ring attached to the urea can significantly enhance inhibitory activity compared to an unsubstituted phenyl or bulky naphthyl or dicyclohexyl groups. mdpi.com
Contribution of Linker and Terminal Groups
The methylene (B1212753) linker between the benzodioxole ring and the urea moiety provides conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site. Altering the length or rigidity of this linker can impact biological activity.
Furthermore, the terminal group on the urea is critical. As seen in the table above, this is a key area for modification to fine-tune the electronic and steric properties of the molecule. For instance, the replacement of a phenyl group with a substituted phenyl ring can lead to a marked increase in potency. mdpi.com
Pharmacophore Elucidation and Ligand Design Principles
The data gathered from SAR studies are used to construct a pharmacophore model. This model serves as a blueprint for the design of new, more effective molecules.
Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.gov
For this compound, several bioisosteric replacements could be considered:
Benzodioxole Ring: The 1,3-benzodioxole ring could potentially be replaced by other bicyclic systems that maintain a similar size and electronic distribution, such as benzofuran, indane, or various heterocyclic analogs.
Urea Moiety: The urea group is a classic hydrogen bond donor and acceptor. It can be replaced by other groups that can perform similar roles, such as a thiourea (B124793), a sulfonamide, or various five-membered heterocyclic rings like a tetrazole. nih.gov The choice of replacement would depend on the specific interactions required for biological activity. For example, a thiourea group can alter the hydrogen bonding capacity and lipophilicity of the molecule.
Linker: The methylene linker could be replaced with other groups to alter the molecule's flexibility. For example, an oxygen or sulfur atom could be introduced to create an ether or thioether linkage, respectively.
Modulation of Molecular Features for Enhanced Activity and Selectivity
The rational design of new analogs of this compound focuses on modulating key molecular features to enhance a desired biological effect. Based on the available SAR data for related compounds, a hypothetical pharmacophore for this class of molecules might include:
Aromatic/Hydrophobic Region: Provided by the benzodioxole ring system.
Hydrogen Bond Acceptor: The oxygen atoms of the benzodioxole and the carbonyl of the urea.
Hydrogen Bond Donor: The NH groups of the urea moiety.
A Flexible Linker: The methylene group.
A Substituted Aromatic Moiety: Attached to the terminal nitrogen of the urea, which can be modified to optimize interactions with the target.
By understanding these key features, medicinal chemists can design new molecules with a higher probability of success. For example, if a particular biological target has a small hydrophobic pocket, the terminal phenyl group could be substituted with smaller, lipophilic groups. Conversely, if a hydrogen bond is crucial for activity, the urea moiety would be retained or replaced with a group that preserves this interaction.
Computational Approaches in SAR Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties, known as descriptors, that influence activity, a QSAR model can predict the activity of new, unsynthesized analogs.
While specific QSAR models for this compound are not extensively published, studies on related structures provide a framework for how such a model could be developed. For instance, a QSAR study on a series of benzodioxole derivatives identified key descriptors influencing their antilipid peroxidative activity. researchgate.net The models suggested that the activity was largely dependent on the charges of the carbon atoms in the dioxole ring, the charged surface area, and the dipole moment of the molecules. researchgate.net
Similarly, QSAR analyses performed on various diaryl urea derivatives, which share the core urea functional group, have highlighted the importance of descriptors related to size, branching, aromaticity, and polarizability in determining their inhibitory activity against protein kinases. nih.gov Another study on N-hydroxy urea derivatives used 2D-QSAR models to correlate physicochemical descriptors with inhibitory activity against Flap endonuclease-I (FEN-1), an enzyme involved in DNA repair. nih.gov
For a hypothetical QSAR model of this compound analogs, a range of descriptors would be calculated for each analog and correlated with their measured biological activity. These descriptors fall into several categories:
Electronic Descriptors: These describe the electron distribution in the molecule (e.g., atomic charges, dipole moment). For benzodioxole derivatives, charges on the dioxole ring carbons have been shown to be significant. researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area, ovality).
Hydrophobic Descriptors: These quantify the molecule's lipophilicity (e.g., LogP), which affects membrane permeability and binding to hydrophobic pockets in target proteins.
Topological Descriptors: These are numerical representations of molecular branching and connectivity.
Quantum-Chemical Descriptors: These include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are relevant for chemical reactivity.
The table below illustrates the types of descriptors that would be relevant in a QSAR study of this compound analogs, based on studies of similar compounds.
| Descriptor Category | Example Descriptor | Potential Influence on Activity |
| Electronic | Mulliken Atomic Charges | Modulates electrostatic interactions with the target protein. researchgate.net |
| Electronic | Dipole Moment | Influences overall polarity and solubility. researchgate.net |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects cell permeability and hydrophobic interactions. researchgate.net |
| Steric | Molecular Weight | Relates to the size and fit within a binding pocket. researchgate.net |
| Quantum-Chemical | LUMO Energy (ELUMO) | Pertains to the molecule's ability to accept electrons in reactions. researchgate.net |
| Topological | Wiener Index | Describes molecular branching and compactness. |
A robust QSAR model, once validated, can be used to screen a virtual library of this compound analogs, allowing researchers to prioritize the synthesis of compounds predicted to have the highest desired activity.
Beyond QSAR, a variety of other in silico (computer-based) methods are used to predict the biological profiles of molecules. These predictions can range from interactions with specific protein targets to broader pharmacological properties.
Molecular Docking: This technique predicts the preferred orientation of a ligand (like an this compound analog) when bound to a specific protein target. The method involves placing the ligand into the binding site of a protein (whose 3D structure is known) and calculating a "docking score" that estimates the binding affinity. For example, docking studies on diaryl urea derivatives have identified key hydrogen bonding and hydrophobic interactions within the active site of the B-RAF kinase enzyme. nih.gov Similarly, N-hydroxy urea derivatives were docked into the active site of FEN-1 to understand their inhibitory mechanism. nih.gov For this compound analogs, docking could be used to predict their binding affinity to potential targets, such as enzymes or receptors, and to visualize the specific atomic interactions driving this binding.
Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. A model for urea derivatives might include hydrogen bond donors and acceptors from the urea group, and a hydrophobic region corresponding to the benzodioxole ring. nih.gov This model can then be used to rapidly screen large databases of virtual compounds to find novel scaffolds that match the pharmacophoric features and are thus likely to be active.
ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov For instance, computational models can predict whether an this compound analog is likely to be a substrate for metabolic enzymes like Cytochrome P450s. mdpi.com Studies on safrole, the precursor to the benzodioxole moiety, have used computational methods to investigate its metabolism and potential species-specific toxicity. mdpi.com Predicting ADMET properties early in the design phase is crucial to avoid developing compounds that, despite having high potency, are likely to fail in later stages due to poor pharmacokinetic profiles or toxicity.
The table below summarizes the application of various in silico prediction methods to this compound analogs, drawing parallels from research on related compounds.
| In Silico Method | Predicted Property | Example Application from Related Research | Relevance to this compound Analogs |
| Molecular Docking | Binding Affinity & Pose | Docking of diaryl ureas into B-RAF kinase identified key H-bonds and hydrophobic interactions. nih.gov | Predicts binding to specific enzymes or receptors; guides modifications to improve affinity. |
| Pharmacophore Modeling | Essential Structural Features | A pharmacophore for 1-aryl-3-(1-acylpiperidin-4-yl) urea inhibitors was used for virtual screening. nih.gov | Helps in designing novel analogs and screening databases for new active scaffolds. |
| Metabolism Prediction | Sites of Metabolism (SOM) | Computational analysis of safrole metabolism by Cytochrome P450 enzymes. mdpi.com | Identifies which parts of the molecule are most susceptible to metabolic breakdown. |
| Toxicity Prediction | Potential Toxic Liabilities | In silico analysis of 1,3-bis(p-hydroxyphenyl)urea was used to predict its inflammatory potential. researchgate.net | Flags potential safety issues early, allowing for structural modification to mitigate risks. |
By integrating QSAR and a range of in silico prediction tools, the rational design of this compound analogs can be significantly accelerated, leading to the efficient discovery of compounds with optimized biological activity and drug-like properties.
Advanced Spectroscopic and Crystallographic Investigations of N 1,3 Benzodioxol 5 Ylmethyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. Although specific experimental spectra for N-(1,3-benzodioxol-5-ylmethyl)urea are not publicly available, a theoretical spectrum can be predicted based on its structure.
In a ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The protons of the terminal -NH₂ group and the secondary -NH- group of the urea (B33335) moiety would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. In some cases, coupling between the -NH- proton and the adjacent methylene (B1212753) (-CH₂) protons might be observed. The protons on the aromatic ring of the benzodioxole group would appear in the aromatic region (typically δ 6.5-8.0 ppm). The methylene bridge protons (-CH₂-N) would likely present as a doublet if coupled to the -NH- proton. Finally, the two protons of the dioxole ring (-O-CH₂-O-) would give a characteristic singlet further downfield.
In a ¹³C NMR spectrum, a signal for the carbonyl carbon (C=O) of the urea group would be expected in the range of δ 155-165 ppm. The spectrum would also show distinct signals for the aromatic carbons, the methylene bridge carbon, and the characteristic carbon of the -O-CH₂-O- group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental shifts may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~160 |
| Ar-H (3 protons) | 6.7 - 6.9 | 108 - 148 |
| -O-CH₂-O- | ~5.9 | ~101 |
| -NH- | Variable (e.g., 6.0 - 6.5) | - |
| -NH₂ | Variable (e.g., 5.0 - 5.5) | - |
| Ar-CH₂-N | ~4.2 | ~45 |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₉H₁₀N₂O₃. nih.gov This corresponds to a monoisotopic mass of approximately 194.07 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 194. Key fragmentation pathways would likely involve the cleavage of the bond between the methylene group and the urea moiety. This could lead to the formation of a stable benzodioxolylmethyl cation (m/z 135), which is a prominent fragment in many similar structures. Other potential fragments could arise from the loss of ammonia (B1221849) or isocyanic acid from the urea portion.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment Ion | Formula |
| 194 | [M]⁺ | [C₉H₁₀N₂O₃]⁺ |
| 135 | [C₈H₇O₂]⁺ | Benzodioxolylmethyl cation |
| 105 | [C₇H₅O]⁺ | Loss of CH₂O from m/z 135 |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 60 | [CH₄N₂O]⁺ | Urea cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For this compound, the spectra would be dominated by vibrations from the urea and benzodioxole moieties. spectroscopyonline.com
The IR spectrum is expected to show strong, characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine groups of the urea moiety typically appear as broad bands in the 3200-3500 cm⁻¹ region. The C=O stretching vibration (Amide I band) of the urea group is expected to be a very strong band around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be found near 1600-1640 cm⁻¹. The benzodioxole group would contribute with aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ range, and strong C-O stretching bands between 1000 and 1300 cm⁻¹. The CH₂ group of the dioxole ring has characteristic scissoring and wagging modes. spectroscopyonline.com
Raman spectroscopy, which is sensitive to symmetric vibrations and homonuclear bonds, would complement the IR data. spectroscopyonline.com It would be particularly useful for identifying the symmetric stretching of the aromatic ring.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3500 | N-H Stretch | Urea (-NH, -NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Methylene (-CH₂-) |
| ~1660 | C=O Stretch (Amide I) | Urea |
| ~1620 | N-H Bend (Amide II) | Urea |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1280 | C-O-C Asymmetric Stretch | Benzodioxole |
| 1000 - 1100 | C-O-C Symmetric Stretch | Benzodioxole |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is used to study conjugated systems. The chromophore in this compound is the benzodioxole ring system. This system is expected to exhibit absorption bands in the UV region, typically corresponding to π→π* transitions of the aromatic system. academie-sciences.frresearchgate.net
Based on data for similar benzodioxole-containing compounds, one would anticipate one or more strong absorption peaks (λₘₐₓ) in the range of 250-300 nm. academie-sciences.fr The presence of the urea group is not expected to significantly shift the absorption maximum into the visible range, meaning the compound is likely colorless. The absorbance is proportional to the concentration in solution, following the Beer-Lambert law. unchainedlabs.com
Single Crystal X-Ray Diffraction for Solid-State Structure
Single crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases did not yield a solved crystal structure for this compound. crystallography.netcam.ac.uk However, the analysis of closely related structures provides significant insight into the expected solid-state arrangement.
Crystal Packing and Unit Cell Parameters
The crystal packing is determined by how individual molecules arrange themselves to form a stable, repeating lattice. This arrangement is defined by the unit cell and its parameters (a, b, c, α, β, γ) and the space group. While the specific data for the title compound is unknown, analysis of related benzodioxole derivatives, such as {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea and (E)-N′-(1,3-Benzodioxol-5-ylmethylene)nicotinohydrazide monohydrate, reveals a preference for monoclinic space groups like P2₁/c or P2₁/n. researchgate.netresearchgate.net This suggests that this compound may also crystallize in a common monoclinic system.
Table 4: Crystallographic Data for Structurally Related Benzodioxole Compounds
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
| {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea | C₉H₉N₃O₂S | Monoclinic | P2₁/c | a=7.1189Å, b=10.9687Å, c=13.0678Å, β=96.96° | researchgate.net |
| (E)-N′-(1,3-Benzodioxol-5-ylmethylene)nicotinohydrazide monohydrate | C₁₄H₁₁N₃O₃·H₂O | Monoclinic | P2₁/n | a=8.6414Å, b=12.0874Å, c=13.4464Å, β=103.16° | researchgate.net |
Intermolecular Interactions: Hydrogen Bonding and Pi-Stacking
The supramolecular architecture of crystalline ureas and benzodioxole derivatives is typically governed by a combination of strong hydrogen bonds and weaker π-π stacking interactions. researchgate.netnih.gov
Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor (the -NH and -NH₂ groups) and acceptor (the carbonyl oxygen). It is highly probable that the crystal structure of this compound is dominated by extensive intermolecular N-H···O hydrogen bonds. These interactions can link molecules together to form one-dimensional chains or two-dimensional sheets. In the crystal structure of a related thiourea (B124793), the molecules form distinct dimeric structures through hydrogen bonding. researchgate.netnih.gov
Pi-Stacking: The planar benzodioxole ring system provides a surface for π-π stacking interactions. These interactions occur when aromatic rings from adjacent molecules align in a parallel or offset fashion. This type of interaction is a significant stabilizing force in the crystal packing of many aromatic compounds and is observed in related benzodioxole structures. researchgate.net The interplay between the robust hydrogen bonding network and these weaker π-π stacking forces would ultimately define the three-dimensional packing of the molecules in the crystal lattice.
Computational Chemistry and Theoretical Studies on N 1,3 Benzodioxol 5 Ylmethyl Urea
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electron distribution and geometry of a molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are instrumental in optimizing molecular geometry, predicting vibrational spectra, and determining various electronic properties.
For molecules containing the 1,3-benzodioxole (B145889) group, DFT, particularly with the B3LYP functional and basis sets like 6-311++G(d,p), has been successfully applied to:
Optimize Molecular Geometry: Theoretical calculations can predict bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. For instance, in a related thiosemicarbazone compound, {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea, DFT was used to establish the optimized geometry, showing good correlation with crystallographic data. researchgate.netnih.gov
Vibrational Analysis: DFT is used to calculate harmonic vibrational frequencies. These theoretical spectra aid in the assignment of experimental infrared (IR) and Raman spectra. In a study on an antimicrobial agent containing a 1,3-benzodioxole fragment, DFT calculations at the B3LYP/6-311++G(d,p) level were used to perform a detailed interpretation of the vibrational spectra with the aid of the VEDA 4 program. researchgate.net
Electronic Properties: DFT calculations provide values for electronic energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity. researchgate.net
A study on (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide utilized DFT to explore its electronic character and molecular geometry, underscoring the utility of this method for complex benzodioxole derivatives. mdpi.com
Before DFT became prominent, ab initio and semiempirical methods were the primary tools for quantum chemical calculations.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), calculate all integrals from first principles without using experimental data beyond fundamental physical constants. While highly accurate, they are computationally very expensive, limiting their application to smaller molecules.
Semiempirical Methods: These methods are faster than ab initio or DFT methods because they use parameters derived from experimental data to simplify calculations, particularly for two-electron integrals. While less accurate, they can be applied to very large molecular systems.
In modern computational studies of benzodioxole-containing molecules, DFT has largely superseded these earlier methods for routine calculations due to its superior accuracy-to-cost ratio. However, semiempirical methods might still be employed for initial, rapid conformational searches of large libraries of compounds before more rigorous DFT calculations are performed.
Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Calculations
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular interactions.
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov A low energy gap can indicate significant intramolecular charge transfer. researchgate.net
In studies of various benzodioxole derivatives, the HOMO-LUMO gap has been calculated to predict reactivity. For example, the analysis of the electron density of HOMO and LUMO in a benzodioxole-substituted pyrimidin-4(3H)-one gave an idea of the delocalization, and the low value of the energy gap indicated electron transfer within the molecule. researchgate.net For a semicarbazone derivative, the HOMO was found to be distributed over the benzodioxole ring and the hydrazinecarboxamide moiety, while the LUMO was mainly located on the benzodioxole fragment. mdpi.com
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | nih.gov |
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | B3LYP/6–311 G(d,p) | Not Specified | Not Specified | 4.9266 | researchgate.net |
Charge Distribution and Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding in a molecule. wikipedia.org It localizes the molecular orbitals into lone pairs, core orbitals, and bonding orbitals, offering insights into charge distribution, hybridization, and intramolecular interactions. usc.edu
Key findings from NBO analysis include:
Natural Atomic Charges: NBO analysis calculates the charge distribution on each atom, which helps in identifying electrophilic and nucleophilic sites. mdpi.com For example, in a benzodioxole-containing semicarbazone, NBO analysis revealed that nitrogen and oxygen atoms were the most negatively charged and thus the preferred sites for protonation. mdpi.com
Hybridization: It determines the hybridization of atomic orbitals involved in forming bonds. usc.edu
Donor-Acceptor Interactions: NBO analysis can quantify the stabilization energy (E(2)) associated with delocalization effects, such as hyperconjugation. This is calculated by evaluating the interaction between a filled (donor) NBO and an empty (acceptor) NBO. wikipedia.org These interactions are crucial for understanding molecular stability.
For a hydrazinecarbodithioate derivative, NBO analysis showed that the compound contained 97.42% Lewis and 2.58% non-Lewis structure, indicating some degree of electron delocalization. nih.gov
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is essential in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
The process involves:
Preparation: Obtaining the 3D structures of the ligand (e.g., N-(1,3-benzodioxol-5-ylmethyl)urea) and the target protein.
Docking: A scoring algorithm places the ligand in various conformations within the protein's binding site and calculates a score representing the binding affinity (e.g., in kcal/mol).
Analysis: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.
Molecular docking studies have been performed on numerous benzodioxole-containing compounds to predict their potential as inhibitors of various enzymes. For instance, novel benzimidazole (B57391) urea (B33335) derivatives were docked into the catalytic sites of α-amylase and α-glucosidase, revealing potent inhibitory activities with binding energies as low as -11.2 kcal/mol. mdpi.com Similarly, a benzodioxole-semicarbazone compound was docked into its target protein to illustrate its binding mode. nih.gov These studies highlight how specific moieties, like the benzodioxole ring, contribute to binding.
Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes and interactions of a molecule with its environment, such as a solvent or a biological membrane. nih.gov
Applications of MD simulations include:
Conformational Analysis: A molecule can exist in different spatial arrangements (conformers). MD simulations can explore the potential energy surface to identify stable conformers and the dynamics of their interconversion. For N-hydroxyurea, MD simulations showed that hydration plays a crucial role in determining conformational stability, with the Z conformer being more stable in solution than the E conformer. mdpi.com
Binding Stability: After a molecular docking simulation, MD can be used to assess the stability of the predicted ligand-receptor complex over time. It can reveal how the ligand and protein adjust to each other and whether the key interactions identified in docking are maintained.
Solvation Effects: MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed study of hydration shells and how the solvent influences the structure and dynamics of the solute. mdpi.com
Computational Modeling of Reaction Mechanisms
The synthesis of this compound is a process that, while achievable through established synthetic routes, can be deeply understood and optimized through the lens of computational chemistry. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful toolkit for elucidating the intricate details of reaction mechanisms, including the identification of transition states, the calculation of activation energies, and the prediction of reaction pathways. While specific computational studies on the reaction mechanism of this compound are not extensively documented in public literature, the principles of computational modeling can be applied to its likely synthetic pathways.
The most probable synthetic route to this compound involves the reaction of a piperonyl-containing precursor with a urea or isocyanate moiety. A common method for the synthesis of urea derivatives involves the reaction of an isocyanate with an amine. In this context, the formation of this compound would likely proceed via the reaction of piperonyl isocyanate with ammonia (B1221849). Computational modeling can be instrumental in dissecting this multi-step process.
Modeling the Formation of Piperonyl Isocyanate
The initial step in this proposed synthesis is the formation of piperonyl isocyanate from a suitable precursor, such as piperonyl amine or piperonyl chloride. Computational studies can model the conversion of these precursors to the isocyanate intermediate. For instance, the reaction of piperonyl amine with phosgene (B1210022), a common method for isocyanate synthesis, can be computationally investigated.
DFT calculations would be employed to map the potential energy surface of the reaction. This would involve:
Geometry Optimization: Determining the lowest energy structures of the reactants (piperonyl amine, phosgene), intermediates (e.g., a carbamoyl (B1232498) chloride), the transition state, and the product (piperonyl isocyanate).
Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or a first-order saddle point (for the transition state). These calculations also provide zero-point vibrational energies (ZPVE) for more accurate energy comparisons.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the reactants and products along the reaction pathway.
The data generated from these calculations would provide critical insights into the reaction's feasibility and kinetics.
Table 1: Illustrative Calculated Energies for Isocyanate Formation
| Species | Electronic Energy (Hartree) | ZPVE (kcal/mol) | Relative Energy (kcal/mol) |
| Reactants | - | - | 0.0 |
| Transition State | - | - | ΔE‡ |
| Products | - | - | ΔErxn |
Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.
Modeling the Reaction of Piperonyl Isocyanate with Ammonia
The subsequent and final step in the formation of this compound is the nucleophilic addition of ammonia to piperonyl isocyanate. Computational modeling of this step would provide a detailed picture of the bond-forming process.
The key aspects to be investigated computationally would include:
Reaction Pathway Analysis: The reaction is expected to proceed through a concerted or stepwise mechanism. In a concerted mechanism, the N-H bond of ammonia breaks as the new N-C bond forms in a single transition state. A stepwise mechanism would involve the formation of a zwitterionic intermediate. DFT calculations can distinguish between these pathways by locating the relevant transition states and intermediates and comparing their energies.
Activation Energy Barrier: The energy difference between the reactants (piperonyl isocyanate and ammonia) and the transition state determines the activation energy of the reaction. A lower activation energy suggests a faster reaction rate.
Solvent Effects: The reaction is typically carried out in a solvent. Computational models can incorporate the effect of the solvent, either implicitly (using a continuum model) or explicitly (by including individual solvent molecules in the calculation). The solvent can influence the reaction energetics and even the mechanism itself.
Table 2: Illustrative Calculated Parameters for the Urea Formation Step
| Parameter | Calculated Value | Unit |
| Activation Energy (Gas Phase) | - | kcal/mol |
| Activation Energy (in Solvent) | - | kcal/mol |
| Reaction Enthalpy | - | kcal/mol |
| Key Bond Distances in Transition State | - | Å |
Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.
By systematically applying these computational methodologies, a comprehensive understanding of the reaction mechanism for the synthesis of this compound can be achieved. This knowledge is invaluable for optimizing reaction conditions, improving yields, and potentially designing more efficient synthetic routes.
Broader Research Applications and Future Directions for N 1,3 Benzodioxol 5 Ylmethyl Urea Research
N-(1,3-benzodioxol-5-ylmethyl)urea as a Synthetic Building Block
This compound serves as a versatile synthetic intermediate, or building block, for the construction of more complex molecular architectures, particularly heterocyclic compounds. researchgate.net The inherent reactivity of the urea (B33335) moiety and the stable benzodioxole core allow for a variety of chemical transformations.
Researchers have utilized urea and its derivatives to synthesize a wide array of heterocyclic systems, which are central to modern drug discovery and materials science. researchgate.net For instance, the reaction of the related (1,3-benzodioxol-5-ylformaldehyde) with thiosemicarbazide (B42300) yields {[(E)-(1,3-benzodioxol-5-yl)methylidene]amino}thiourea, a thiosemicarbazone Schiff base. nih.govresearchgate.netnih.gov This class of compounds is noted for its ability to coordinate with metal centers, a property that is significant in catalysis and the development of novel materials. nih.gov
The synthesis of various derivatives highlights the compound's utility. Modifications can be readily made at the urea nitrogen atoms, leading to a diverse library of substituted compounds. Examples of such derivatives available for research purposes include N-allyl-N'-(1,3-benzodioxol-5-yl)urea and N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea. sigmaaldrich.comsigmaaldrich.com These derivatives demonstrate the potential to introduce a wide range of functional groups, thereby tuning the steric and electronic properties of the parent molecule for specific applications. The general availability of such building blocks facilitates further exploration into their synthetic potential. bldpharm.com
Contribution to Medicinal Chemistry and Drug Discovery Pipelines
The urea functional group is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs. Its ability to form stable hydrogen bonds with biological targets like proteins and enzymes is a key factor in its widespread use. mdpi.com The benzodioxole moiety is also a common feature in many biologically active compounds. The combination of these two structural motifs in this compound and its analogs suggests significant potential in drug discovery.
Derivatives of this compound are being investigated for a range of pharmacological activities. For example, research into related benzoxazolone-5-urea derivatives has identified potent inhibitors of human soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. nih.gov The urea group in these inhibitors plays a crucial role by establishing direct hydrogen bonding interactions within the enzyme's catalytic pocket. nih.gov
Furthermore, the benzodioxole ring system is found in compounds with diverse biological effects. Studies on 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (B6355638) have shown it to be a modulator of the AMPA receptor, with potential applications in ameliorating fatigue. nih.gov Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been proposed as prototypes for a new pharmacological class termed "entactogens," which may have therapeutic value. sigmaaldrich.com The synthesis of various heterocyclic compounds from urea derivatives, such as oxadiazoles (B1248032) and triazoles, has also yielded molecules with potential anticancer and antibacterial activities.
The table below summarizes some of the researched derivatives and their areas of investigation, underscoring the broad therapeutic potential of this chemical family.
| Derivative Class | Therapeutic Area of Interest |
| Benzoxazolone-5-Urea Derivatives | Soluble Epoxide Hydrolase (sEH) Inhibition |
| 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine | AMPA Receptor Modulation, Fatigue |
| 1-(1,3-Benzodioxol-5-yl)-2-butanamine Derivatives | Novel Psychoactive Effects (Entactogens) |
| Isoxazole Derivatives | Antibacterial |
| Oxadiazole-thione Derivatives | Anticancer |
| N-(1-methyl-5-indolyl)-N'-(3-pyridyl)urea | Selective 5-HT1C Receptor Antagonism |
Exploration in Materials Science and Industrial Chemistry
The applications of this compound and its related structures are also emerging in the fields of materials science and industrial chemistry. The urea component is particularly notable for its role in the formation of polymers and functional materials.
Urea can be used as a monomer in non-isocyanate polyurea synthesis, offering a safer alternative to traditional methods that rely on hazardous isocyanate precursors. rsc.org This approach can produce semi-aromatic polyureas with a wide range of mechanical properties, from soft elastomers to high-modulus thermoplastics, and excellent thermal stability. rsc.org The hydrogen bonding capabilities of the urea groups create physical crosslinks, which are crucial for the material's performance. rsc.org This opens up possibilities for creating novel polymers incorporating the benzodioxole unit for specific functionalities.
In the realm of industrial chemistry, urea derivatives are being utilized to create sophisticated catalytic systems. For instance, a novel urea-benzoic acid functionalized magnetic nanoparticle has been synthesized and applied as a heterogeneous catalyst. nih.gov This catalyst, characterized by its dual acidic and hydrogen-bonding nature, has proven effective in the synthesis of complex organic molecules like thiazolidinones and hexahydroquinolines under environmentally friendly conditions. nih.gov The magnetic properties of the nanoparticle allow for easy separation and reuse of the catalyst, a significant advantage in industrial processes. The structural features of this compound make it a candidate for similar functionalization and application in catalysis.
Novel Applications and Interdisciplinary Research Avenues
The future of research on this compound is pointing towards novel applications and interdisciplinary collaborations. The fusion of its structural features—the biologically relevant benzodioxole and the versatile urea group—creates a platform for exploring new scientific frontiers.
One promising area is the development of "smart" materials. The hydrogen-bonding network provided by the urea moiety can impart self-healing properties or responsiveness to stimuli like pH or temperature. Incorporating the benzodioxole ring could add photophysical or electronic properties, leading to materials for sensors or optoelectronics. The formation of supramolecular structures through hydrogen bonding and π-π stacking interactions, as seen in the crystal structure of a related thiourea (B124793) derivative, further highlights the potential for designing complex, functional materials. nih.govresearchgate.netnih.gov
Interdisciplinary research combining computational chemistry with synthetic and biological studies is also a key future direction. In silico screening has already been used to identify benzamide (B126) derivatives as potential inhibitors of the LasR quorum-sensing regulator in Pseudomonas aeruginosa, a target for anti-virulence strategies. researchgate.net Similar computational approaches could rapidly screen libraries of this compound derivatives against a multitude of biological targets, accelerating the discovery of new therapeutic agents. This synergy between computational modeling and experimental validation will be crucial for unlocking the full potential of this class of compounds in medicine and beyond.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(1,3-benzodioxol-5-ylmethyl)urea, and how can reaction efficiency be optimized?
Answer:
The synthesis of urea derivatives like this compound typically involves coupling reactions between an amine and an isocyanate or carbodiimide-mediated urea bond formation. For example, a related benzodioxole-urea compound (N-(1,3-benzodioxol-5-yl)-N'-phenethylurea) is synthesized using 1,3-benzodioxole-5-carboxylic acid and phenethylamine with dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . Optimization includes:
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize side reactions.
- Temperature control : Reactions are often conducted at 0–25°C to prevent decomposition.
- Workup : Purification via column chromatography or recrystallization ensures high purity.
Basic: How can researchers validate the structural identity and purity of this compound?
Answer:
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the urea linkage (e.g., NH peaks at δ 5–6 ppm) and benzodioxole aromatic protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion (e.g., [M+H] for CHNO: calc. 195.0772, observed 195.0775).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates .
Advanced: What mechanistic insights exist for the interaction of this compound with enzymes like 17β-hydroxysteroid dehydrogenase 14 (17β-HSD14)?
Answer:
X-ray crystallography studies of structurally related benzodioxole derivatives (e.g., N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine) bound to 17β-HSD14 reveal:
- Binding motifs : The benzodioxole ring engages in π-π stacking with aromatic residues (e.g., Phe306), while the urea/amine group forms hydrogen bonds with catalytic sites (e.g., Tyr218) .
- Enzyme inhibition : Urea derivatives disrupt NAD cofactor binding, altering redox activity. Competitive inhibition assays (IC determination) and molecular dynamics simulations are recommended for further validation .
Advanced: How do structural modifications of the urea moiety impact biological activity in benzodioxole derivatives?
Answer:
Structure-activity relationship (SAR) studies on analogs like Alda-1 (a benzamide derivative) highlight:
- Urea vs. amide : Urea groups enhance hydrogen-bonding capacity, improving target engagement (e.g., ALDH2 activation by Alda-1 relies on dichlorobenzamide interactions) .
- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO) on the benzodioxole ring increase electrophilicity, enhancing enzyme inhibition (e.g., ALDH2 activation reduces oxidative stress in cardiac arrest models) .
Advanced: What in vivo models are suitable for studying the neuroprotective effects of benzodioxole-urea compounds?
Answer:
- Rodent models : Chronic ethanol intake in rats demonstrates that Alda-1 (structurally related) reduces hippocampal glutamate toxicity and oxidative stress via ALDH2 activation .
- Swine cardiac arrest models : Alda-1 improves post-resuscitation outcomes by inhibiting pyroptosis (a programmed cell death pathway), measured via serum troponin-I and neurological deficit scores .
- Dosage : Intraperitoneal administration (10–20 mg/kg) is typical, with pharmacokinetic profiling to assess blood-brain barrier penetration .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Quantifies nanomolar concentrations in plasma or tissue homogenates using deuterated internal standards.
- High-Performance Liquid Chromatography (HPLC) : Paired with UV detection (λ = 280 nm) for purity assessment .
Advanced: How can computational methods aid in optimizing this compound for target specificity?
Answer:
- Docking simulations : Software like AutoDock Vina predicts binding poses to targets (e.g., ALDH2 or 17β-HSD14) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron transfer mechanisms in enzyme-substrate complexes .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
